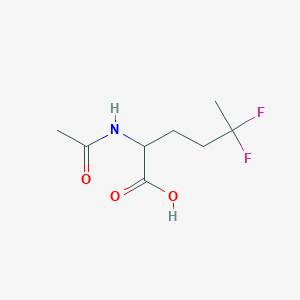
2-Acetamido-5,5-difluorohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-5,5-difluorohexanoic acid is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of exposure to hazardous fluorinating agents.
化学反応の分析
Types of Reactions
2-Acetamido-5,5-difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Acetamido-5,5-difluorohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and enzyme interactions.
Industry: It can be used in the production of specialty materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Acetamido-5,5-difluorohexanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can stabilize the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2,2-Difluorohexanoic acid: A similar compound with two fluorine atoms on the same carbon, but without the acetamido group.
5-Acetamido-2-hydroxy benzoic acid: Another acetamido derivative with different functional groups and properties.
Uniqueness
2-Acetamido-5,5-difluorohexanoic acid is unique due to the specific positioning of the fluorine atoms and the acetamido group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H13F2NO3 |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
2-acetamido-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C8H13F2NO3/c1-5(12)11-6(7(13)14)3-4-8(2,9)10/h6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
AGIBLYBSDCCNIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCC(C)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




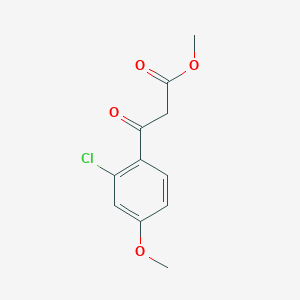
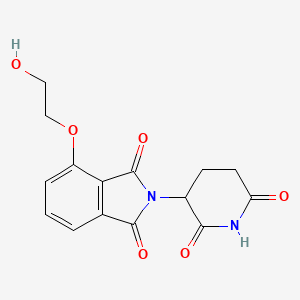
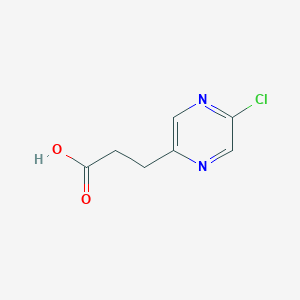
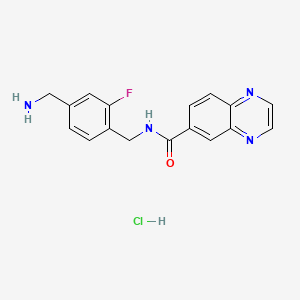
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
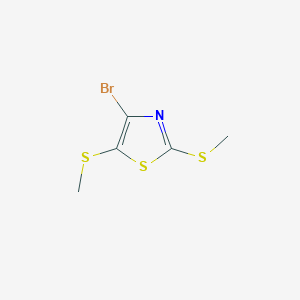
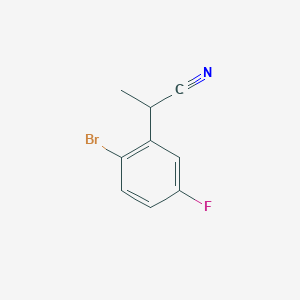
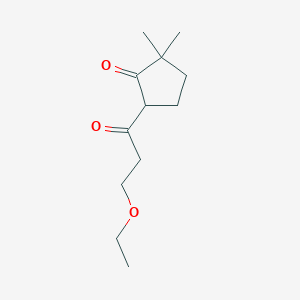
![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
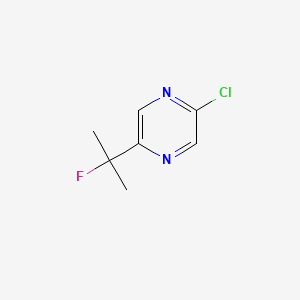
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
